Cas no 179932-05-9 (methyl 3-(thiophen-3-yl)propanoate)

methyl 3-(thiophen-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(thiophen-3-yl)propanoate
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- Inchi: 1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3
- InChI Key: LLJVWSKVDFWWSJ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCC(=O)OC
Computed Properties
- Exact Mass: 170.04015073g/mol
- Monoisotopic Mass: 170.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5Ų
- XLogP3: 1.7
methyl 3-(thiophen-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131056-0.5g |
methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 95% | 0.5g |
$209.0 | 2023-02-15 | |
Enamine | EN300-131056-0.1g |
methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 95% | 0.1g |
$77.0 | 2023-02-15 | |
Chemenu | CM464971-1g |
3-Thiophenepropanoic acid, methyl ester |
179932-05-9 | 95%+ | 1g |
$381 | 2023-03-26 | |
Enamine | EN300-131056-100mg |
methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 95.0% | 100mg |
$77.0 | 2023-09-30 | |
Enamine | EN300-131056-1000mg |
methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 95.0% | 1000mg |
$299.0 | 2023-09-30 | |
TRC | B102456-100mg |
methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
Aaron | AR00I0O4-10g |
3-Thiophenepropanoic acid, methyl ester |
179932-05-9 | 95% | 10g |
$1794.00 | 2023-12-14 | |
Aaron | AR00I0O4-500mg |
3-Thiophenepropanoic acid, methyl ester |
179932-05-9 | 95% | 500mg |
$313.00 | 2025-01-25 | |
A2B Chem LLC | AI39576-500mg |
Methyl 3-(thiophen-3-yl)propanoate |
179932-05-9 | 95% | 500mg |
$255.00 | 2024-01-02 | |
1PlusChem | 1P00I0FS-1g |
3-Thiophenepropanoic acid, methyl ester |
179932-05-9 | 95% | 1g |
$368.00 | 2025-02-28 |
methyl 3-(thiophen-3-yl)propanoate Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Back matter
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on methyl 3-(thiophen-3-yl)propanoate
Methyl 3-(Thiophen-3-yl)propanoate (CAS No. 179932-05-9): Properties, Applications, and Market Insights
Methyl 3-(thiophen-3-yl)propanoate (CAS No. 179932-05-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, featuring a thiophene ring, exhibits unique chemical properties that make it valuable for various synthetic applications. With the growing demand for heterocyclic compounds in drug discovery and specialty chemicals, methyl 3-(thiophen-3-yl)propanoate stands out as a versatile intermediate.
The compound's molecular structure combines a thiophene moiety with a propanoate ester group, offering both lipophilic and electron-rich characteristics. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the prevalence of thiophene-containing compounds in FDA-approved drugs. Recent studies highlight its utility in developing novel antimicrobial agents and anti-inflammatory compounds, aligning with current healthcare challenges.
From a synthetic chemistry perspective, methyl 3-(thiophen-3-yl)propanoate serves as a crucial intermediate in organic synthesis. Its ester group allows for further functionalization through hydrolysis or transesterification reactions, while the thiophene ring enables diverse electrophilic substitutions. These properties make it particularly valuable for creating flavors and fragrances, where thiophene derivatives are known to contribute unique organoleptic properties.
The agrochemical industry has shown increasing interest in thiophene-based compounds like methyl 3-(thiophen-3-yl)propanoate due to their potential as pesticide intermediates. With the global push toward more environmentally friendly crop protection solutions, this compound's biodegradability profile makes it an attractive candidate for developing next-generation green pesticides.
Material scientists are exploring applications of methyl 3-(thiophen-3-yl)propanoate in conductive polymers and organic electronics. The compound's ability to participate in polymerization reactions while maintaining electronic properties characteristic of thiophene derivatives makes it promising for flexible electronics and organic photovoltaics – key areas in sustainable energy research.
Market analysis indicates steady growth in demand for specialty thiophene derivatives, with methyl 3-(thiophen-3-yl)propanoate positioned as a niche but important player. The pharmaceutical sector accounts for approximately 45% of current applications, followed by agrochemicals (30%) and material science (25%). With increasing R&D investment in these sectors, the compound's market value is projected to grow at a CAGR of 6-8% through 2030.
From a regulatory standpoint, methyl 3-(thiophen-3-yl)propanoate is not currently classified as hazardous under major chemical inventories. However, proper handling procedures should always be followed, as with all chemical substances. The compound's environmental fate and toxicological profile have been studied extensively, showing favorable biodegradation characteristics compared to many synthetic intermediates.
Recent advancements in green chemistry have led to improved synthetic routes for methyl 3-(thiophen-3-yl)propanoate, reducing byproduct formation and energy consumption. These developments align with the chemical industry's focus on sustainable production methods and have made the compound more accessible to researchers and manufacturers alike.
For researchers working with methyl 3-(thiophen-3-yl)propanoate, proper storage conditions are essential to maintain stability. The compound should be kept in airtight containers at controlled temperatures, protected from moisture and light. These precautions help preserve its chemical integrity for extended periods, ensuring consistent performance in various applications.
The future outlook for methyl 3-(thiophen-3-yl)propanoate appears promising, with emerging applications in biocatalysis and medicinal chemistry showing particular potential. As synthetic methodologies continue to advance and new therapeutic targets are identified, this versatile thiophene derivative is likely to play an increasingly important role in scientific innovation across multiple disciplines.
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